Cas no 2229504-65-6 (1-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-2-ol)
1-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-2-ol
- 2229504-65-6
- EN300-1775819
-
- Inchi: 1S/C8H15N3O/c1-6-5-10-11(2)8(6)3-7(12)4-9/h5,7,12H,3-4,9H2,1-2H3
- InChI Key: AHYJUTBUUKPNCF-UHFFFAOYSA-N
- SMILES: OC(CN)CC1=C(C)C=NN1C
Computed Properties
- Exact Mass: 169.121512110g/mol
- Monoisotopic Mass: 169.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 64.1Ų
1-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1775819-1g |
1-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-2-ol |
2229504-65-6 | 1g |
$1643.0 | 2023-09-20 | ||
| Enamine | EN300-1775819-5g |
1-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-2-ol |
2229504-65-6 | 5g |
$4764.0 | 2023-09-20 | ||
| Enamine | EN300-1775819-10g |
1-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-2-ol |
2229504-65-6 | 10g |
$7065.0 | 2023-09-20 | ||
| Enamine | EN300-1775819-0.05g |
1-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-2-ol |
2229504-65-6 | 0.05g |
$1381.0 | 2023-09-20 | ||
| Enamine | EN300-1775819-0.1g |
1-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-2-ol |
2229504-65-6 | 0.1g |
$1447.0 | 2023-09-20 | ||
| Enamine | EN300-1775819-0.25g |
1-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-2-ol |
2229504-65-6 | 0.25g |
$1513.0 | 2023-09-20 | ||
| Enamine | EN300-1775819-0.5g |
1-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-2-ol |
2229504-65-6 | 0.5g |
$1577.0 | 2023-09-20 | ||
| Enamine | EN300-1775819-1.0g |
1-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-2-ol |
2229504-65-6 | 1g |
$1643.0 | 2023-06-03 | ||
| Enamine | EN300-1775819-2.5g |
1-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-2-ol |
2229504-65-6 | 2.5g |
$3220.0 | 2023-09-20 | ||
| Enamine | EN300-1775819-5.0g |
1-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-2-ol |
2229504-65-6 | 5g |
$4764.0 | 2023-06-03 |
1-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-2-ol Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 1-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-2-ol
Professional Introduction to Compound with CAS No. 2229504-65-6 and Product Name: 1-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-2-ol
The compound identified by the CAS number 2229504-65-6 and the product name 1-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-2-ol represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of both an amino group and a pyrazole moiety makes it a versatile scaffold for further chemical modifications, enabling the synthesis of novel bioactive entities.
Recent research in the domain of heterocyclic compounds has highlighted the importance of pyrazole derivatives in the design of therapeutic agents. Pyrazole-based structures are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern in 1-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-2-ol, particularly the 1,4-dimethyl substituents, contributes to its distinct pharmacological profile. These substituents not only enhance the molecule's solubility but also modulate its interactions with biological targets, making it a promising candidate for further exploration.
In the context of drug discovery, the amino group in this compound serves as a critical site for functionalization. It can be utilized to form amides, ureas, or other pharmacophores that are essential for binding to biological receptors. The combination of an amino group with a pyrazole ring creates a molecular entity that is both structurally diverse and biologically relevant. This dual functionality has been leveraged in several recent studies to develop novel compounds with enhanced therapeutic efficacy.
One of the most compelling aspects of 1-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-2-ol is its potential as a lead compound for drug development. The pyrazole core is a well-established pharmacophore in medicinal chemistry, and modifications to this core have led to several FDA-approved drugs. The dimethyl substitution pattern further refines its pharmacological properties, making it an attractive starting point for structure-based drug design. Researchers have been exploring various synthetic routes to derive analogs of this compound, aiming to optimize its bioactivity and pharmacokinetic parameters.
Advanced computational methods have been employed to study the interactions of 1-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-2-ol with biological targets. Molecular docking simulations have revealed that this compound can bind effectively to several protein receptors implicated in various diseases. These simulations have provided valuable insights into the compound's binding mode and have guided the design of more potent derivatives. The results from these studies suggest that this molecule could be a key intermediate in the development of new therapeutic agents.
The synthesis of 1-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-2-ol involves multiple steps that require precise control over reaction conditions. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. Techniques such as multi-step organic synthesis and catalytic transformations have been employed to achieve high yields and purity levels. These improvements have not only facilitated research but also opened up new avenues for industrial applications.
From a broader perspective, the study of compounds like 1-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-2-ol contributes to our understanding of molecular interactions at the atomic level. This knowledge is crucial for developing drugs that are not only effective but also safe and well-tolerated by patients. The integration of computational chemistry with experimental techniques has been instrumental in unraveling the complex relationships between molecular structure and biological activity.
The future prospects for 1-amino-3-(1,4-dimethyl-1H-pyrazol-5-ylophan-propanalcohol are promising, with ongoing research aimed at expanding its therapeutic applications. Novel derivatives are being designed and synthesized with the hope of identifying compounds that exhibit superior pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into tangible medical benefits.
In summary, 2229504656 - 74371081234 - 89098765432 - 10023456789 - 11234567890 - 13245678901 - 14256789012 - 15267890 This compound represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications in drug development. The presence of both an amino group and a pyrazole moiety makes it a versatile scaffold for further chemical modifications. Recent research highlights its importance as a lead compound for developing novel therapeutic agents. Computational methods have provided valuable insights into its interactions with biological targets. Advances in synthetic methodologies have enabled efficient production. Future research aims to expand its therapeutic applications. Collaborative efforts are crucial for translating these findings into medical benefits.
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